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Compound of Interest

Compound Name: Epanolol

Cat. No.: B1662726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Epanolol, with the CAS registry number 86880-51-5, is a selective beta-1 adrenergic receptor

antagonist. It exhibits intrinsic sympathomimetic activity (ISA), also known as partial agonist

activity. This unique pharmacological profile distinguishes it from many other beta-blockers and

has been the subject of significant research, particularly in the context of cardiovascular

therapeutics. This technical guide provides an in-depth overview of Epanolol, focusing on its

pharmacological properties, mechanism of action, and relevant experimental data and

protocols.

Chemical and Physical Properties
Epanolol is chemically described as (RS)-N-[2-([3-(2-cyanophenoxy)-2-

hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide. Its fundamental properties are

summarized in the table below.
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Property Value Reference

CAS Number 86880-51-5 [1][2][3]

Molecular Formula C20H23N3O4 [1][2]

Molecular Weight 369.42 g/mol

IUPAC Name

(RS)-N-[2-([3-(2-

cyanophenoxy)-2-

hydroxypropyl]amino)ethyl]-2-

(4-hydroxyphenyl)acetamide

Synonyms ICI 141292, Visacor

Pharmacological Profile
Epanolol is a cardioselective beta-blocker, meaning it has a higher affinity for beta-1

adrenergic receptors, which are predominantly located in the heart, than for beta-2 adrenergic

receptors found in the lungs and other tissues. A key feature of Epanolol is its intrinsic

sympathomimetic activity (ISA), which means it can cause a slight activation of the beta-1

receptor, especially at rest, while acting as an antagonist during periods of high sympathetic

tone, such as exercise.

Quantitative Pharmacological Data
The following table summarizes key quantitative data regarding the pharmacological activity of

Epanolol.
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Parameter Value Species/System Reference

pA2 (β1, atrial) 8.42
In vitro (Isoproterenol

as agonist)

pA2 (β2, tracheal) 6.33
In vitro (Isoproterenol

as agonist)

β1/β2 Selectivity Ratio 123 In vitro

Intrinsic Activity
Approx. 20-25% of

isoprenaline
Animal models

Pharmacokinetics in Humans
The pharmacokinetic profile of Epanolol has been investigated in various populations. The

data indicates that it is absorbed orally and undergoes metabolism.

Pharmacokinetic Parameters
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Parameter Value Population Dosing Reference

Bioavailability ~7-8%
Healthy young

volunteers

200 mg oral

tablet (fasting)

Time to Peak

Plasma

Concentration

(Tmax)

~1-1.5 hours
Healthy young

volunteers
200 mg oral

Terminal Phase

Half-life (t½)
~20 hours

Healthy young

volunteers
200 mg oral

Plasma

Clearance
2.1 L/min

Healthy young

volunteers
5 mg intravenous

Peak Plasma

Concentration

(Cmax)

25.7 ± 17.0

ng/mL

Elderly patients

with angina

Single 200 mg

oral dose

Steady-State

Peak Plasma

Concentration

(Cmax)

32.4 ± 20.9

ng/mL

Elderly patients

with angina

Chronic 200 mg

oral dosing

Mechanism of Action: Beta-1 Adrenergic Receptor
Signaling
Epanolol exerts its effects by modulating the signaling pathway of the beta-1 adrenergic

receptor, a G-protein coupled receptor (GPCR). As a partial agonist, its interaction with the

receptor is complex, leading to both agonistic and antagonistic effects depending on the

physiological context.

Signaling Pathway Diagram
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Caption: Beta-1 Adrenergic Receptor Signaling Pathway and the Action of Epanolol.

Experimental Protocols
Determination of Receptor Binding Affinity and
Selectivity (Radioligand Binding Assay)
This protocol describes a general method for determining the binding affinity (Ki) of Epanolol
for beta-1 and beta-2 adrenergic receptors.

1. Membrane Preparation:

Tissues rich in the target receptors (e.g., heart ventricles for beta-1, lung parenchyma for

beta-2) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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The homogenate is centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration

is determined using a suitable method (e.g., Bradford assay).

2. Competitive Binding Assay:

The assay is performed in a 96-well plate format.

To each well, add:

A fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for non-

selective binding, or a selective radioligand).

Increasing concentrations of unlabeled Epanolol (the competitor).

The membrane preparation.

For non-specific binding determination, a high concentration of a non-radiolabeled antagonist

(e.g., propranolol) is added to a set of wells.

The plates are incubated to allow binding to reach equilibrium.

3. Separation and Counting:

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from

free radioligand.

The filters are washed with ice-cold buffer.

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

The specific binding is calculated by subtracting non-specific binding from total binding.

The concentration of Epanolol that inhibits 50% of the specific radioligand binding (IC50) is

determined by non-linear regression analysis of the competition curve.
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The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.

Experimental Workflow for Binding Affinity
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Caption: Workflow for Radioligand Binding Assay.

Plausible Synthesis of Epanolol
While a specific detailed protocol from a primary source was not identified in the literature

search, a plausible synthetic route can be constructed based on the known synthesis of similar
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beta-blockers and acetamide derivatives. The synthesis would likely involve the reaction of a

substituted phenoxypropanolamine intermediate with an appropriate acetamide precursor.

Step 1: Synthesis of N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide

4-Hydroxyphenylacetic acid is esterified (e.g., with methanol and a catalytic amount of

sulfuric acid) to form methyl 4-hydroxyphenylacetate.

The resulting ester is then reacted with an excess of ethylenediamine to yield N-(2-

aminoethyl)-2-(4-hydroxyphenyl)acetamide.

Step 2: Synthesis of 1-(2-cyanophenoxy)-2,3-epoxypropane

2-Cyanophenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium

hydroxide) to form the epoxide intermediate.

Step 3: Coupling Reaction to form Epanolol

N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide from Step 1 is reacted with 1-(2-

cyanophenoxy)-2,3-epoxypropane from Step 2 in a suitable solvent (e.g., ethanol or

isopropanol) at an elevated temperature. The nucleophilic amine of the acetamide derivative

attacks the epoxide ring of the cyanophenoxypropane derivative, leading to the formation of

Epanolol.

Step 4: Purification

The final product is purified by recrystallization from a suitable solvent to obtain Epanolol of

high purity.

Plausible Synthesis Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Epanolol (CAS No. 86880-51-5): A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662726#epanolol-cas-number-86880-51-5-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1662726#epanolol-cas-number-86880-51-5-lookup
https://www.benchchem.com/product/b1662726#epanolol-cas-number-86880-51-5-lookup
https://www.benchchem.com/product/b1662726#epanolol-cas-number-86880-51-5-lookup
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662726?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

